N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that features a thiazole ring and a thiophene ring. Thiazole and thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and phenyl groups. The thiophene ring is then synthesized separately and chlorinated to introduce the dichloro substituents. Finally, the two rings are coupled together under specific reaction conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
Thiazole-4-carboxamide: Known for its antimicrobial properties.
Thiophene-2-carboxamide: Investigated for its anticancer activity.
N-(4-phenylthiazol-2-yl)acetamide: Studied for its anti-inflammatory effects.
Uniqueness
What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide apart is its unique combination of functional groups and ring systems, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S2/c1-8(21)13-12(9-5-3-2-4-6-9)19-16(24-13)20-15(22)10-7-11(17)23-14(10)18/h2-7H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHYWNULUOWWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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